molecular formula C16H23N3OS B5550862 N'-(4-acetylphenyl)-N-methyl-N-(1-methyl-4-piperidinyl)thiourea

N'-(4-acetylphenyl)-N-methyl-N-(1-methyl-4-piperidinyl)thiourea

Cat. No. B5550862
M. Wt: 305.4 g/mol
InChI Key: PHHXVLNOLJXXIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiourea derivatives are generally synthesized through the reaction of amine groups with isothiocyanates in the presence of suitable catalysts. For instance, N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea has been synthesized in high yield using PEG-400 as a phase-transfer catalyst, highlighting a common synthetic approach that could be adapted for N'-(4-acetylphenyl)-N-methyl-N-(1-methyl-4-piperidinyl)thiourea (Hu et al., 2016).

Molecular Structure Analysis

The crystal structure of similar compounds has been determined by single crystal X-ray diffraction, which provides insights into the molecular conformation and stability influenced by intra- and intermolecular interactions. For example, derivatives like N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea show specific configurations and crystallization in distinct systems, which could parallel the structural characteristics of N'-(4-acetylphenyl)-N-methyl-N-(1-methyl-4-piperidinyl)thiourea (Yusof et al., 2010).

Chemical Reactions and Properties

Thiourea derivatives participate in selective recognition reactions, demonstrating their potential as chemosensors. For instance, their ability to selectively recognize Hg2+ ions over other metal ions suggests a potential for similar chemical reactivity and selectivity in N'-(4-acetylphenyl)-N-methyl-N-(1-methyl-4-piperidinyl)thiourea (Hu et al., 2016).

Physical Properties Analysis

The physical properties of thiourea derivatives can be characterized by spectroscopic techniques such as IR, 1H, and 13C NMR, providing detailed insights into the stretching vibrations and chemical shifts that define the compound's physical characteristics. The synthesis and characterization of similar derivatives offer a foundation for understanding the physical properties of N'-(4-acetylphenyl)-N-methyl-N-(1-methyl-4-piperidinyl)thiourea (Yusof et al., 2010).

Scientific Research Applications

Crystal Structure and Characterization

Thiourea derivatives are known for their complex crystal structures, facilitating plant growth regulation and selective metal ion recognition. For instance, N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea, synthesized under specific conditions, has shown considerable plant growth regulation capabilities and selective recognition for Hg2+ ions over other metals in DMSO solutions, demonstrating its potential in agricultural sciences and environmental monitoring Jing-Han Hu et al., 2016.

Biological Activities and DNA-binding Studies

Research into nitrosubstituted acyl thioureas, including derivatives similar to the specified compound, has shown promising DNA interaction studies and preliminary anti-cancer potencies. These studies suggest applications in developing novel therapeutic agents targeting specific DNA interactions Shaista Tahir et al., 2015.

Synthesis and Characterization of Thiourea Derivatives

The synthesis and characterization of thiourea derivatives, including those with specific substituents, provide insights into their potential applications in materials science and pharmaceuticals. Research into compounds like N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea highlights the importance of molecular structure in determining the physical and chemical properties of these compounds M. Yusof et al., 2010.

Enzyme Inhibition and Sensing Applications

Unsymmetrical thiourea derivatives have been studied for their enzyme inhibition capabilities and as sensing probes for toxic metals like mercury. Such research underscores the potential of thiourea derivatives in biomedical and environmental applications, where enzyme inhibition and metal sensing are critical F. Rahman et al., 2021.

Pharmacological Evaluations

Thiourea derivatives have been evaluated for various pharmacological activities, including antibacterial, antifungal, and enzyme inhibitory effects. Studies on symmetric thiourea derivatives synthesized through reactions with various anilines have revealed significant antibacterial and antioxidant potentials, suggesting their utility in developing new therapeutic agents S. Naz et al., 2020.

properties

IUPAC Name

3-(4-acetylphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-12(20)13-4-6-14(7-5-13)17-16(21)19(3)15-8-10-18(2)11-9-15/h4-7,15H,8-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHXVLNOLJXXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N(C)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Acetylphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)thiourea

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